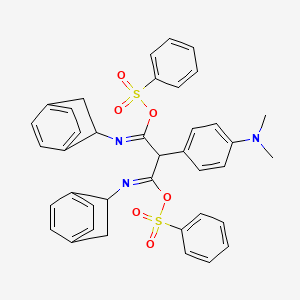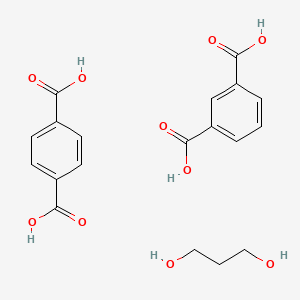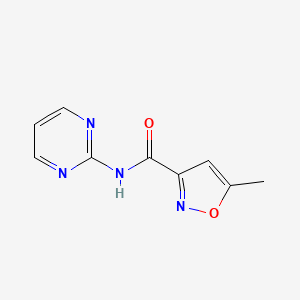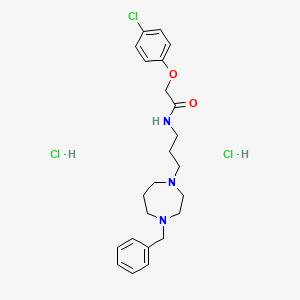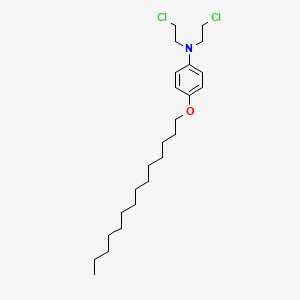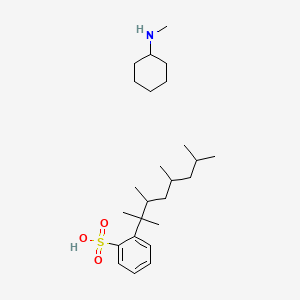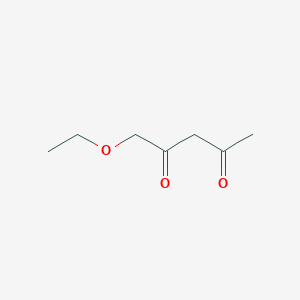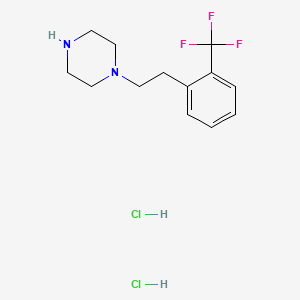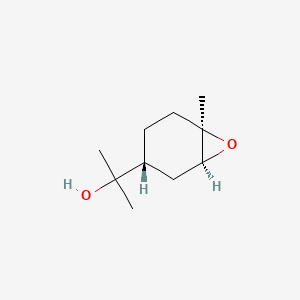
(1alpha,3alpha,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,3alpha,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(410)heptane-3-methanol is a bicyclic organic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1alpha,3alpha,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a Lewis acid catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures. Its unique ring system makes it a valuable intermediate in the preparation of various organic molecules.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which (1alpha,3alpha,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Tricyclo[2.2.1.0(2,6)]heptane, 1,7,7-trimethyl-
- 2,3,3-trimethyltricyclo[2.2.1.02,6]heptane
Comparison: Compared to similar compounds, (1alpha,3alpha,6alpha)-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol has a unique oxabicycloheptane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various applications, as it can offer different reactivity and stability profiles compared to its analogs.
Properties
CAS No. |
54164-87-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-[(1S,3R,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI Key |
HSMACHQZLSQBIN-KHQFGBGNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@@H]1O2)C(C)(C)O |
Canonical SMILES |
CC12CCC(CC1O2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


